
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two 4-bromophenyl groups at positions 4 and 6, and a phenyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-bromophenyl)-2-phenylpyrimidine typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation, which facilitates the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various aryl or alkyl derivatives, while oxidation and reduction reactions could modify the functional groups on the pyrimidine ring.
Aplicaciones Científicas De Investigación
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is not fully characterized. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. For example, derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diphenylpyrimidine: Lacks the bromine substituents, which can affect its reactivity and applications.
2-Bromo-4,6-bis(dibromoacetyl)resorcinol: Another brominated compound with different structural features and applications.
Uniqueness
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is unique due to the presence of two bromine atoms, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate for the synthesis of various bioactive and functional materials.
Propiedades
Fórmula molecular |
C22H14Br2N2 |
|---|---|
Peso molecular |
466.2 g/mol |
Nombre IUPAC |
4,6-bis(4-bromophenyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C22H14Br2N2/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H |
Clave InChI |
AXNLMCWMZXDBNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


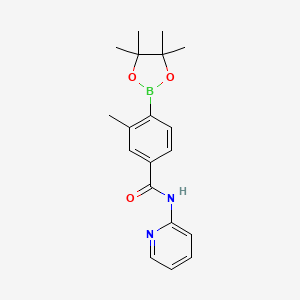
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
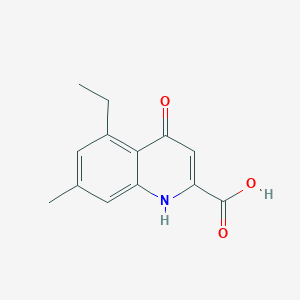
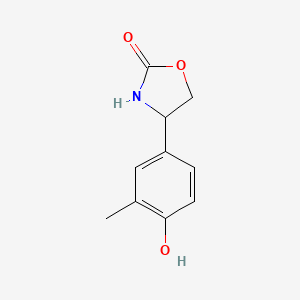
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)
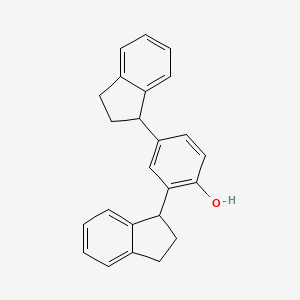

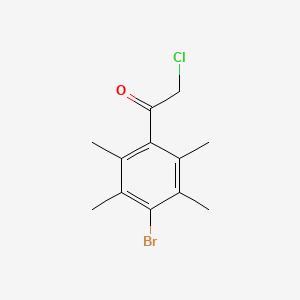
![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)

